N,N-Diethyl-5-phenylpiperidine-3-carboxamide
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Overview
Description
N,N-Diethyl-5-phenylpiperidine-3-carboxamide is a chemical compound with the molecular formula C17H26N2O It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5-phenylpiperidine-3-carboxamide typically involves the reaction of 5-phenylpiperidine-3-carboxylic acid with diethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating automated systems for mixing, temperature control, and purification. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-5-phenylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Compounds with different functional groups replacing the diethylamino group
Scientific Research Applications
N,N-Diethyl-5-phenylpiperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-5-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylpiperidine-3-carboxamide: Lacks the phenyl group, resulting in different chemical and biological properties.
N,N-Diethyl-1-methyl-5-phenylpiperidine-3-carboxamide: Contains an additional methyl group, which may affect its reactivity and biological activity.
N-Phenylpiperidine-3-carboxamide:
Uniqueness
N,N-Diethyl-5-phenylpiperidine-3-carboxamide is unique due to the presence of both the phenyl group and the diethylamino group, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H24N2O |
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Molecular Weight |
260.37 g/mol |
IUPAC Name |
N,N-diethyl-5-phenylpiperidine-3-carboxamide |
InChI |
InChI=1S/C16H24N2O/c1-3-18(4-2)16(19)15-10-14(11-17-12-15)13-8-6-5-7-9-13/h5-9,14-15,17H,3-4,10-12H2,1-2H3 |
InChI Key |
NZZNAERIDXHTPW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CC(CNC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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